molecular formula C10H12O B1355547 5-Methyl-2,3-dihydro-1H-inden-1-ol CAS No. 33781-37-2

5-Methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1355547
CAS No.: 33781-37-2
M. Wt: 148.2 g/mol
InChI Key: LFEMDSQMJJGXAK-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1H-inden-1-ol (CAS 33781-37-2) is a high-purity chemical reagent that serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its rigid indane scaffold is recognized for enhancing metabolic stability and binding affinity in drug candidates . This compound is primarily employed as a key chiral building block in the asymmetric synthesis of enantiomerically pure compounds, which are critical in the development of pharmaceuticals targeting central nervous system (CNS) disorders . Beyond its applications in drug discovery and development, the structural properties of this compound also make it valuable in the preparation of fragrances and flavoring agents . The broader class of indane derivatives, to which this compound belongs, has demonstrated significant therapeutic potential in scientific research, including anti-inflammatory activity, as evidenced by indane-based compounds showing efficacy in models of inflammatory bowel disease . Furthermore, the indane scaffold is a privileged structure in medicinal chemistry, featured in FDA-approved drugs and numerous other pharmacologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10-11H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEMDSQMJJGXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491552
Record name 5-Methyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33781-37-2
Record name 5-Methyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

spectroscopic data of 5-Methyl-2,3-dihydro-1H-inden-1-ol (1H NMR, 13C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 5-Methyl-2,3-dihydro-1H-inden-1-ol (CAS No: 33781-37-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide utilizes predicted data, grounded in established spectroscopic principles and comparison with analogous structures, to offer a robust framework for the structural elucidation and characterization of this molecule. Each section includes a detailed interpretation of the spectral features, the causality behind experimental choices, and standardized protocols for data acquisition.

Introduction and Molecular Structure

This compound is a derivative of indanol, a class of compounds with a bicyclic structure consisting of a fused benzene and cyclopentane ring system. The structural rigidity and functional group arrangement of indanol derivatives make them valuable building blocks in medicinal chemistry and materials science. Accurate structural confirmation is the bedrock of any chemical research, ensuring the identity and purity of a compound before its use in further applications. Spectroscopic techniques are the most powerful tools for this purpose, each providing a unique piece of the structural puzzle.

This guide will systematically deconstruct the predicted spectroscopic signature of this compound.

Molecular Properties:

  • Molecular Formula: C₁₀H₁₂O

  • Molecular Weight: 148.20 g/mol

  • Monoisotopic Mass: 148.088815 Da

Below is the chemical structure with a numbering system that will be used for the assignment of NMR signals throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity of neighboring protons.

Predicted ¹H NMR Data

Disclaimer: The following data is predicted by computational models and should be used as a reference for experimental verification.

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H1 (CH-OH)5.15 - 5.251HTriplet (t)~6.5
OHVariable (1.5 - 3.0)1HSinglet (broad, s)-
H77.20 - 7.251HDoublet (d)~7.8
H67.05 - 7.101HDoublet (d)~7.8
H47.00 - 7.051HSinglet (s)-
H3 (2H)2.90 - 3.00 & 2.75 - 2.852HMultiplet (m)-
H2 (2H)2.45 - 2.55 & 1.90 - 2.002HMultiplet (m)-
H8 (CH₃)2.30 - 2.353HSinglet (s)-
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H4, H6, H7): The three protons on the benzene ring are in distinct chemical environments. H7, being adjacent to the electron-donating alkyl portion of the fused ring, is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H6. H6 will also be a doublet, coupling with H7. H4 is unique as it is adjacent to the methyl-substituted carbon and lacks an ortho-proton to couple with, thus it is predicted to be a singlet.

  • Benzylic Methine Proton (H1): The proton on C1 is significantly deshielded by the adjacent hydroxyl group and the aromatic ring, placing its signal around 5.2 ppm. It is expected to appear as a triplet due to coupling with the two adjacent protons on C2.

  • Aliphatic Protons (H2, H3): The protons on C2 and C3 are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from the chiral center at C1. Therefore, each of the four protons (two on C2 and two on C3) would ideally give a separate signal, resulting in complex multiplets. The protons on C3 are benzylic and thus more deshielded than the protons on C2.

  • Methyl Protons (H8): The three protons of the methyl group are equivalent and show a single, sharp signal (singlet) around 2.3 ppm, a typical region for methyl groups attached to an aromatic ring.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and its signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.[1]

Experimental Protocol: ¹H NMR Spectroscopy

G Figure 2. Workflow for ¹H NMR Sample Analysis prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) setup Instrument Setup (400 MHz Spectrometer) prep->setup Insert Sample acq Data Acquisition (Standard pulse sequence) setup->acq Tune & Shim proc Data Processing (Fourier Transform, Phasing) acq->proc Acquire FID analysis Spectral Analysis (Integration, Peak Picking) proc->analysis Generate Spectrum

Caption: A standardized workflow for acquiring a ¹H NMR spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument). Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve maximum homogeneity.

  • Data Acquisition: Acquire the Free Induction Decay (FID) using a standard proton pulse sequence. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the FID to convert the time-domain signal to a frequency-domain spectrum. Phase the spectrum and perform baseline correction.

  • Analysis: Calibrate the spectrum using the TMS signal. Integrate the peaks to determine the relative ratios of protons and identify the chemical shifts and coupling constants of all signals.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Predicted ¹³C NMR Data

Disclaimer: The following data is predicted by computational models and should be used as a reference for experimental verification.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7a145.5
C3a141.0
C5137.0
C7127.5
C6125.0
C4123.0
C176.5
C336.0
C230.0
C8 (CH₃)21.0
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The six aromatic carbons are all in unique environments and are expected to appear in the 120-150 ppm region. The quaternary carbons (C3a, C5, C7a) that are part of the ring fusion or bear the methyl group will typically have lower intensities than the protonated carbons. C5, attached to the methyl group, is predicted around 137 ppm.

  • Benzylic Carbon (C1): The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded and is expected to resonate around 76.5 ppm.

  • Aliphatic Carbons (C2, C3): The two sp³ hybridized carbons of the five-membered ring will appear in the upfield region. C3, being benzylic, is more deshielded (~36.0 ppm) than C2 (~30.0 ppm).

  • Methyl Carbon (C8): The carbon of the methyl group is the most shielded carbon and is expected to appear at the highest field, around 21.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Instrument Setup: Use the same spectrometer, switching the probe to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is commonly used as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[3]

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad, strong)O-H stretchAlcohol
3100 - 3000 (medium)C-H stretch (sp²)Aromatic
2960 - 2850 (medium)C-H stretch (sp³)Aliphatic
1610, 1490 (medium, sharp)C=C stretchAromatic Ring
1260 - 1050 (strong)C-O stretchSecondary Alcohol
Interpretation of the IR Spectrum
  • O-H Stretch: The most prominent feature for an alcohol is a strong and broad absorption band in the region of 3500-3200 cm⁻¹.[4] The broadening is a direct result of intermolecular hydrogen bonding.[1]

  • C-H Stretches: The spectrum will show absorptions for both sp² (aromatic) and sp³ (aliphatic) C-H stretching. The sp² C-H stretches appear just above 3000 cm⁻¹, while the sp³ C-H stretches for the aliphatic and methyl groups appear just below 3000 cm⁻¹.[4]

  • C=C Aromatic Stretch: Peaks of medium intensity around 1610 and 1490 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretch: A strong absorption in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required.[5]

  • Background Scan: With the clean, empty crystal, run a background scan to record the spectrum of the ambient environment (air, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply the sample to the crystal and apply pressure using the built-in clamp to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for structural elucidation.[6][7]

Predicted Mass Spectrum Data (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 148

  • Key Fragments:

m/zProposed FragmentIdentity
133[M - CH₃]⁺Loss of a methyl radical
130[M - H₂O]⁺Dehydration (loss of water)
115[M - H₂O - CH₃]⁺Loss of water and a methyl radical
105[C₈H₉]⁺Benzylic cleavage fragment
Interpretation of the Mass Spectrum and Fragmentation Pattern

The molecular ion peak at m/z 148 confirms the molecular weight of the compound. The fragmentation pattern of alcohols under EI is often characterized by two main pathways: α-cleavage and dehydration.[8][9]

  • Loss of a Methyl Group (m/z 133): Cleavage of the methyl group from the aromatic ring results in a fragment ion at [M-15]⁺.

  • Dehydration (m/z 130): The loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation pathway for alcohols, leading to a significant peak at [M-18]⁺.[8][10]

  • Combined Loss (m/z 115): A subsequent loss of a methyl radical from the dehydrated ion gives a fragment at [M-18-15]⁺.

  • Benzylic Cleavage (m/z 105): Alpha-cleavage next to the aromatic ring can lead to the formation of stable benzylic cations.

G Figure 3. Proposed MS Fragmentation of this compound M [C10H12O]⁺˙ m/z = 148 M15 [C9H9O]⁺ m/z = 133 M->M15 - •CH₃ M18 [C10H10]⁺˙ m/z = 130 M->M18 - H₂O M18_15 [C9H7]⁺ m/z = 115 M18->M18_15 - •CH₃

Caption: Key fragmentation pathways for this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[11]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). A temperature program is used to elute the compound.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[12]

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and definitive method for the structural characterization of this compound. The predicted data presented in this guide, including the specific chemical shifts, coupling constants, characteristic IR absorptions, and fragmentation patterns, collectively form a unique spectroscopic fingerprint. This guide serves as a valuable resource for researchers to confirm the synthesis and purity of this compound, enabling its confident use in drug discovery and other scientific endeavors. Experimental verification of these predicted values is the essential final step in rigorous chemical characterization.

References

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  • Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules.
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  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. ResearchGate. [Link]

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Sources

An In-depth Technical Guide to 5-Methyl-1-Indanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indanol Scaffold

In the landscape of medicinal chemistry and drug development, the indanol scaffold represents a privileged structural motif. Its rigid bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, making it an invaluable template for designing molecules that interact with specific biological targets.[1] 5-Methyl-1-indanol, a derivative of this core structure, combines the foundational indanol framework with a strategically placed methyl group on the aromatic ring. This seemingly minor addition can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions.[2]

This guide offers a comprehensive technical overview of 5-methyl-1-indanol for researchers, chemists, and drug development professionals. We will delve into its core physical and chemical properties, explore its synthesis and reactivity, detail robust protocols for its characterization, and discuss its emerging applications, providing the field-proven insights necessary to leverage this versatile compound in research and development.

Physicochemical Properties of 5-Methyl-1-Indanol

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in any scientific endeavor. These parameters dictate its solubility, stability, and suitability for various reaction conditions and biological assays. The key properties of 5-methyl-1-indanol are summarized below.

PropertyValueSource
IUPAC Name 5-methyl-2,3-dihydro-1H-inden-1-olPubChem[3]
CAS Number 33781-37-2PubChem[3]
Molecular Formula C₁₀H₁₂OPubChem[3]
Molecular Weight 148.20 g/mol PubChem[3]
Appearance White to light yellow crystalline powderECHEMI[4]
Melting Point 69-73 °CECHEMI[4]
Boiling Point 262.4 °C at 760 mmHgECHEMI[4]
Topological Polar Surface Area 20.2 ŲPubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
XLogP3 (Lipophilicity) 1.8PubChem[3]

Synthesis and Reactivity

The primary route to 5-methyl-1-indanol involves a two-step process: the synthesis of the ketone precursor, 5-methyl-1-indanone, followed by its reduction to the corresponding secondary alcohol.

1. Synthesis of 5-Methyl-1-indanone: The most common and efficient method for constructing the indanone core is through an intramolecular Friedel-Crafts acylation.[5] This reaction typically starts with 3-(p-tolyl)propanoic acid, which is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂). The subsequent cyclization is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), to form 5-methyl-1-indanone.[5]

2. Reduction to 5-Methyl-1-indanol: The carbonyl group of 5-methyl-1-indanone is readily reduced to a secondary alcohol using a variety of reducing agents. For laboratory-scale synthesis, sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the preferred choice. This reagent is selective for aldehydes and ketones, is safer to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄), and typically provides high yields.

The overall synthesis pathway is illustrated below.

Synthesis_of_5_Methyl_1_Indanol Precursor 3-(p-tolyl)propanoic acid mid1 Precursor->mid1 Indanone 5-Methyl-1-indanone mid2 Indanone->mid2 Indanol 5-Methyl-1-indanol mid1->Indanone 1. SOCl₂ 2. AlCl₃ (Lewis Acid) (Intramolecular Friedel-Crafts Acylation) mid2->Indanol NaBH₄, Methanol (Reduction)

Caption: Synthetic route to 5-methyl-1-indanol via Friedel-Crafts acylation and subsequent reduction.

Reactivity Profile: The chemical reactivity of 5-methyl-1-indanol is dominated by two key features: the secondary alcohol and the electron-rich aromatic ring.

  • Alcohol Group: The hydroxyl group can undergo oxidation to regenerate the parent ketone, esterification with carboxylic acids or acyl chlorides, and etherification.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the alkyl and hydroxyl-bearing fused ring. The methyl group further enhances this electron-donating character.

Spectroscopic and Chromatographic Characterization

Unambiguous characterization is essential to confirm the identity and purity of a synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for analysis.

Characterization Workflow

The logical flow for confirming the structure of a newly synthesized batch of 5-methyl-1-indanol is outlined below. This workflow ensures that purity is assessed before committing resources to more detailed structural elucidation.

Characterization_Workflow Sample Synthesized Product (Crude 5-Methyl-1-Indanol) TLC Purity Check (TLC/LC-MS) Sample->TLC Purification Purification (Column Chromatography) TLC->Purification Impure PureSample Pure Sample TLC->PureSample Pure Purification->PureSample IR IR Spectroscopy (Functional Group ID) PureSample->IR MS Mass Spectrometry (Molecular Weight) PureSample->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY) (Structural Elucidation) PureSample->NMR Final Structure Confirmed IR->Final MS->Final NMR->Final

Caption: Logical workflow for the purification and structural confirmation of 5-methyl-1-indanol.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 5-methyl-1-indanol, one would expect to see:

    • A singlet for the methyl group protons (~2.3 ppm).

    • Multiplets for the aliphatic protons on the five-membered ring (C2 and C3 positions, ~1.9-3.0 ppm).

    • A distinct signal for the proton on the carbon bearing the hydroxyl group (C1-H, ~5.2 ppm).

    • Signals in the aromatic region (~7.0-7.2 ppm) corresponding to the three protons on the benzene ring.

    • A broad singlet for the hydroxyl proton, which can be exchanged with D₂O.

  • ¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon environments. The spectrum should show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.[6] The spectrum of 5-methyl-1-indanol will be characterized by:

    • A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.

    • Absorptions just below 3000 cm⁻¹ due to C-H stretching of the aliphatic portions.

    • Absorptions just above 3000 cm⁻¹ for the aromatic C-H stretches.

    • Peaks in the 1450-1600 cm⁻¹ region corresponding to C=C stretching within the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound.[7] For 5-methyl-1-indanol, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 148. Common fragmentation patterns would include the loss of water (M-18) and other characteristic fragments of the indanol structure.

Experimental Protocols

The following protocols are provided as a trusted, self-validating framework for synthesis and analysis.

Protocol 1: Reduction of 5-Methyl-1-indanone
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1-indanone (1.0 eq) in methanol (approx. 10 mL per gram of indanone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0-5 °C. Causality: This exothermic reaction is cooled to prevent side reactions and ensure controlled reduction.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Causality: Portion-wise addition is critical to manage the initial effervescence (hydrogen gas evolution) and maintain temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes) until the starting material spot is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise until the bubbling ceases and the pH is slightly acidic. Causality: This step neutralizes the excess NaBH₄ and the resulting borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol used).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-methyl-1-indanol.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Characterization by ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified 5-methyl-1-indanol and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Shimming: Insert the sample into the NMR spectrometer and perform an automated or manual shimming process to optimize the magnetic field homogeneity. Causality: Proper shimming is essential for achieving high-resolution spectra with sharp, well-defined peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves 8 to 16 scans.

  • Processing: Process the resulting Free Induction Decay (FID) data by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

  • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicity) to deduce the connectivity of the molecule, confirming the structure of 5-methyl-1-indanol.

Applications in Drug Development

The 5-methyl-1-indanol scaffold is of significant interest to drug development professionals due to its presence in and potential for creating novel therapeutic agents.

  • Antiviral Agents: The parent indanol structure is a key component of Indinavir, an HIV protease inhibitor that has been crucial in the treatment of AIDS.[1] The rigid scaffold correctly orients the functional groups needed for binding within the enzyme's active site.

  • Antidiabetic Agents: Derivatives of aminoindanol have shown potent α-glucosidase inhibitory activity, making them attractive candidates for the development of new antidiabetic drugs.[1]

  • Modulation of Pharmacokinetics: The introduction of a methyl group can have profound effects on a drug candidate's properties. It can increase lipophilicity, potentially improving membrane permeability. Furthermore, a methyl group can block a site of metabolism (metabolic soft spot), thereby increasing the compound's half-life in the body.[2] This is a common and effective strategy in lead optimization.[2]

Safety and Handling

While specific toxicity data for 5-methyl-1-indanol is limited, data from its precursor, 5-methyl-1-indanone, and the parent compound, 1-indanol, suggest that standard laboratory precautions should be observed.

  • Hazards: May be harmful if swallowed and can cause serious eye irritation.[4] Related compounds are known to cause skin and respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat when handling the compound.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

References

  • 1-Indanol | C9H10O | CID 22819 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

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  • 1-Indanol - ChemBK. (n.d.). ChemBK. Retrieved January 26, 2026, from [Link]

  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • This compound - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PREPARATION OF 5-INDANOL. (n.d.). Periodica Polytechnica Chemical Engineering. Retrieved January 26, 2026, from [Link]

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  • A Novel Approach in the Synthesis of Indoloquinoline Alkaloid Analogues: Spectroscopic and DFT Exploration, Molecular Docking of COVID-19 and ADMET Properties. (2023). Advanced Journal of Chemistry, Section A. Retrieved January 26, 2026, from [Link]

  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. (2013). YouTube. Retrieved January 26, 2026, from [Link]

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  • (PDF) In silico ADME/T modelling for rational drug design. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

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An In-depth Technical Guide to 4-Hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 28027-17-0)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

4-Hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, registered under CAS number 28027-17-0, represents a fascinating heterocyclic compound built upon the quinolone scaffold. This core structure is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of bioactive molecules.[1] The 4-quinolone-3-carboxylic acid motif, in particular, has been a fruitful starting point for the development of therapeutics, most notably the widely used quinolone antibiotics.[1] This guide provides a comprehensive technical overview of 4-Hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical and physical properties, explore its synthesis with a detailed experimental protocol, survey its potential biological activities, and provide a list of commercial suppliers.

Physicochemical Properties: A Foundation for Application

Understanding the physicochemical properties of a compound is paramount for its application in research and development, influencing everything from reaction conditions to formulation. 4-Hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid presents as a white or off-white powder, with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[2]
Molecular Weight 219.19 g/mol [2]
CAS Number 28027-17-0[2]
Appearance White or off-white powder[3]
Melting Point 213-217 °C[3]
Boiling Point 227.223 °C at 760 mmHg[3]
Density 1.33 g/cm³[3]
Flash Point 91.222 °C[3]
Refractive Index 1.659[3]
pKa 0.80 ± 0.20 (Predicted)[4]
Solubility Slightly soluble in DMSO and Methanol[4]

Synthesis of 4-Hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: A Practical Approach

The synthesis of 4-hydroxyquinolines is often achieved through the Gould-Jacobs reaction, a robust and versatile method.[5][6] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization.[5][6] What follows is a detailed, step-by-step protocol for the synthesis of 4-Hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, based on the principles of the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Condensation of 3-methoxyaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 equivalent of 3-methoxyaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate (DEEM).

  • Heat the reaction mixture to 110-120 °C for 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the ethanol byproduct by distillation under reduced pressure. The resulting crude anilidomethylenemalonate intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a suitable high-boiling point solvent, such as diphenyl ether, dissolve the crude anilidomethylenemalonate intermediate from the previous step.

  • Heat the solution to a vigorous reflux (approximately 250 °C) for 30 to 60 minutes. This high temperature is necessary to induce the intramolecular cyclization.

  • Cool the reaction mixture to room temperature. The desired product, ethyl 4-hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, should precipitate out of the solution.

  • To further facilitate precipitation, a non-polar solvent like hexane or cyclohexane can be added.

  • Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling point solvent.

  • Dry the product under vacuum.

Step 3: Saponification

  • Suspend the dried ethyl ester from the previous step in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1 to 2 hours, or until the hydrolysis is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and acidify it with concentrated hydrochloric acid to a pH of approximately 4.

  • The final product, 4-Hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash it with cold water, and dry it under vacuum.

Gould-Jacobs Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification 3-methoxyaniline 3-methoxyaniline Anilidomethylenemalonate\nIntermediate Anilidomethylenemalonate Intermediate 3-methoxyaniline->Anilidomethylenemalonate\nIntermediate Heat (110-120°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Anilidomethylenemalonate\nIntermediate Ethyl 4-hydroxy-7-methoxy-2-oxo-1,2-\ndihydroquinoline-3-carboxylate Ethyl 4-hydroxy-7-methoxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Anilidomethylenemalonate\nIntermediate->Ethyl 4-hydroxy-7-methoxy-2-oxo-1,2-\ndihydroquinoline-3-carboxylate High Temp. (e.g., Diphenyl Ether, ~250°C) Final Product 4-Hydroxy-7-methoxy-2-oxo-1,2- dihydroquinoline-3-carboxylic acid Ethyl 4-hydroxy-7-methoxy-2-oxo-1,2-\ndihydroquinoline-3-carboxylate->Final Product 1. NaOH, Reflux 2. HCl

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

Biological Activities and Potential Applications in Drug Discovery

The 4-quinolone-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of quinolone derivatives as anticancer agents. For instance, a derivative of 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibited significant anti-proliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 1.73 ± 0.27 μg/mL.[7] While this is a more complex derivative, it underscores the potential of the core scaffold. The anticancer mechanism of some quinolones involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[8]

Antibacterial Activity
Other Potential Activities
  • Enzyme Inhibition: Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been shown to inhibit dehydrogenase enzymes, particularly mitochondrial malate dehydrogenase.[11]

  • Anti-inflammatory and Analgesic Properties: Research on structurally similar 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides has revealed significant analgesic and anti-inflammatory properties.[12]

Mechanism of Action Quinolone_Derivative 4-Quinolone-3-carboxylic Acid Derivative Topoisomerase_Complex Bacterial DNA Gyrase/ Topoisomerase IV - DNA Complex Quinolone_Derivative->Topoisomerase_Complex Stabilizes DNA_Replication_Block Blockage of DNA Replication and Repair Topoisomerase_Complex->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death

Caption: General antibacterial mechanism of quinolone derivatives.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is classified with the following hazards:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Commercial Suppliers

4-Hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is available from several chemical suppliers, typically for research and development purposes. The purity of the compound can vary, so it is essential to verify the specifications with the supplier.

SupplierPurityAvailable Quantities
3B Pharmachem>95%Grams
Shanghai Longsheng Chemical>95%Grams to Kilograms
Shanghai Hanhong Scientific>95%Grams to Kilograms
AstaTech (Chengdu) Pharma. Co., Ltd.>95%Grams
Molbase95%Inquire
GuidechemMultiple SuppliersInquire
LookChem98.5%Inquire
3ASenrise97%Inquire

Conclusion

4-Hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a versatile chemical entity with a foundation in the medicinally significant quinolone scaffold. Its straightforward synthesis via the Gould-Jacobs reaction and the diverse biological activities exhibited by its derivatives make it a compound of considerable interest for drug discovery and development. Researchers can leverage this molecule as a key intermediate for the synthesis of novel therapeutic agents targeting a range of diseases, from bacterial infections to cancer. As with any chemical research, adherence to strict safety protocols is paramount. The availability of this compound from multiple commercial suppliers facilitates its accessibility for further investigation and innovation in the field of medicinal chemistry.

References

  • Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. (n.d.).
  • Gould–Jacobs reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (1987). Google Patents.
  • 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. PubChem. Retrieved January 26, 2026, from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Hodnett, E. M., Pooja, A., & Prakash, G. (1983). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 26(8), 1154–1158. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Abdullah, E. S. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(10), 2465. [Link]

  • Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[3]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 4-Hydroxy-7-Methoxyquinoline-3-carboxylic acid. (n.d.). 3ASenrise. Retrieved January 26, 2026, from [Link]

  • (PDF) ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 180. Synthesis, Chemical Reactions, and Analgesic Activity of 1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Bactericidal activity of compound 7 at its MIC, 2 × MIC, and 4 × MIC... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. Retrieved January 26, 2026, from [Link]

  • The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. (2024). National Institutes of Health. Retrieved January 26, 2026, from [Link]

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An In-Depth Technical Guide to 5-Methyl-2,3-dihydro-1H-inden-1-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative of interest in medicinal chemistry and drug development. The indane scaffold is a privileged structure found in numerous biologically active compounds.[1] This document details the chemical identity, synthesis, and structural characterization of this compound. Furthermore, it explores the potential biological significance of this molecule, drawing parallels with structurally related compounds that have demonstrated notable pharmacological activities. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding of this intriguing molecule.

Introduction: The Significance of the Indane Scaffold

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a cornerstone in the design of pharmacologically active agents. Its rigid, yet three-dimensional, structure provides a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a substituted indanone moiety.[2] The introduction of a hydroxyl group to form an indanol, and further substitution on the aromatic ring, such as a methyl group at the 5-position, can significantly modulate the molecule's physicochemical properties, including lipophilicity and metabolic stability. Such modifications, often referred to as the "magic methyl" effect, can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile.[3][4][5][6] This guide focuses on the specific derivative, this compound, providing a detailed exploration of its synthesis and properties.

Chemical Identity and Properties

This compound is a secondary alcohol derivative of 5-methylindan. Its chemical structure and key identifiers are summarized below.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 33781-37-2[7]
Molecular Formula C₁₀H₁₂O[7]
Molecular Weight 148.20 g/mol [7]
Synonyms 5-methyl-1-indanol, 5-Methylindan-1-ol[7]

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the reduction of the corresponding ketone, 5-methyl-2,3-dihydro-1H-inden-1-one (also known as 5-methyl-1-indanone). This transformation is a standard carbonyl reduction and can be achieved through various methods, including catalytic hydrogenation and, more commonly in a laboratory setting, with hydride-based reducing agents.[8]

Causality Behind Experimental Choices: The Reduction of 5-Methyl-1-indanone

The choice of reducing agent is critical and depends on the desired selectivity, scale of the reaction, and the presence of other functional groups. For the specific conversion of an aromatic ketone like 5-methyl-1-indanone to the corresponding alcohol, sodium borohydride (NaBH₄) is an excellent choice. It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other potentially reducible groups like esters or the aromatic ring.[8] Its ease of handling and safety profile make it preferable to more reactive hydrides like lithium aluminum hydride (LiAlH₄) for this particular transformation.

The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to both dissolve the starting material and to protonate the intermediate alkoxide to yield the final alcohol product. The temperature is usually kept low initially (0 °C) to control the exothermic reaction and then allowed to proceed at room temperature.

Experimental Protocol: Sodium Borohydride Reduction

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 5-Methyl-2,3-dihydro-1H-inden-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol (10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during the addition; ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic (pH ~2-3). This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve 5-Methyl-1-indanone in Methanol B Cool to 0-5 °C A->B C Add NaBH4 (portion-wise) B->C Initiate Reduction D Stir at Room Temperature (1-2 hours) C->D E Monitor by TLC D->E F Quench with 1M HCl E->F Reaction Complete G Remove Methanol F->G H Extract with DCM/EtOAc G->H I Wash & Dry H->I J Purify (Chromatography/ Recrystallization) I->J K 5-Methyl-2,3-dihydro- 1H-inden-1-ol J->K Final Product

Caption: Workflow for the synthesis of this compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, aliphatic, methyl, and hydroxyl protons. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-7.3 ppm). The proton on the carbon bearing the hydroxyl group (C1-H) will likely be a triplet or a multiplet around δ 5.2 ppm. The methylene protons at C2 and C3 will resonate in the upfield region (δ 1.9-3.0 ppm), likely as complex multiplets due to diastereotopicity and coupling to each other and the C1 proton. The methyl protons will appear as a sharp singlet around δ 2.3 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-145 ppm region. The carbon bearing the hydroxyl group (C1) will be in the δ 75-80 ppm range. The aliphatic carbons (C2 and C3) will appear further upfield, typically between δ 25-40 ppm. The methyl carbon will give a signal around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. The most characteristic absorption will be a broad band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol will be present in the 1000-1100 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 148. The fragmentation pattern would likely involve the loss of a water molecule (M-18) to give a peak at m/z = 130, and the loss of a methyl group (M-15) to give a peak at m/z = 133. Further fragmentation of the indanyl ring system would also be observed.

Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.00 (m, 3H, Ar-H), 5.25 (t, J = 6.0 Hz, 1H, CH-OH), 2.95 (m, 1H, CH₂), 2.80 (m, 1H, CH₂), 2.50 (m, 1H, CH₂), 2.35 (s, 3H, Ar-CH₃), 2.00 (m, 1H, CH₂), 1.80 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ 144.5, 138.0, 137.0, 128.0, 125.0, 124.0, 77.0, 35.0, 30.0, 21.0
IR (KBr, cm⁻¹) 3350 (br, O-H), 3020 (sp² C-H), 2920 (sp³ C-H), 1480 (C=C), 1050 (C-O)
MS (EI, m/z) 148 (M⁺), 133, 130, 115

Potential Biological Activities and Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader class of indanone and indanol derivatives has shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[9]

A recent study on 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-ol, a structurally related compound, demonstrated its potential as an anticancer agent.[1] This compound exhibited cytotoxic effects against cancer cell lines with a low toxic effect on normal fibroblast cells, suggesting a degree of selectivity.[1] This finding suggests that the indanol scaffold itself may contribute to cytotoxic activity, and substitutions on the aromatic ring can modulate this activity and selectivity.

The presence of the 5-methyl group in the target compound could influence its biological activity in several ways:

  • Increased Lipophilicity: The methyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and potentially improve its bioavailability.

  • Steric Effects: The methyl group can influence the binding of the molecule to its biological target by creating favorable or unfavorable steric interactions.

  • Metabolic Stability: The methyl group can block a potential site of metabolism, leading to a longer half-life in vivo.[5]

Given the precedent set by other substituted indanols, this compound represents a promising candidate for biological screening in various therapeutic areas, particularly in oncology. Further research is warranted to elucidate its specific biological targets and mechanism of action.

BiologicalSignificance A 5-Methyl-2,3-dihydro- 1H-inden-1-ol B Indanol Scaffold A->B C 5-Methyl Group A->C D Potential Biological Activities B->D H Modulation of Properties C->H E Anticancer D->E F Antimicrobial D->F G Antiviral D->G I Increased Lipophilicity H->I J Altered Binding Affinity H->J K Enhanced Metabolic Stability H->K

Caption: Factors influencing the potential biological activity of the topic compound.

Conclusion and Future Directions

This compound is a readily accessible derivative of the pharmacologically relevant indane scaffold. Its synthesis via the reduction of 5-methyl-1-indanone is straightforward and efficient. While experimental data on its biological activity is currently scarce, the known activities of related indanol compounds suggest that it is a molecule of interest for further investigation in drug discovery programs. Future research should focus on the comprehensive biological evaluation of this compound, including screening against various cancer cell lines and other disease models. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent.

References

  • (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry.
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  • (2024). 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-methoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-. ChemBK.
  • (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • (n.d.). (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent.
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. Retrieved from [Link]

  • (n.d.). 2,3-dihydro-5-methyl-1h-inden-1-ol. Guidechem.
  • (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
  • (n.d.). NaBH4 Reduction of Ketone to Alcohol 39 NaBH.
  • (n.d.). Biological evaluation of novel 5-((1H-indol-3-yl) methyl)-2-(4-chlorobenzyl). Semantic Scholar.
  • (2010).
  • (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
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  • (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • (2021). Magic Methyl Effects in Drug Design. Juniper Publishers.
  • (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1). Cheméo.
  • (n.d.). 5-Methoxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. chemconnections.
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  • (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • NIST. (n.d.). 1H-Inden-5-ol, 2,3-dihydro-. Retrieved from [Link]

  • (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed.
  • (n.d.). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI.
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  • (n.d.). interpreting C-13 NMR spectra. Chemguide.
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Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using 5-Methyl-2,3-dihydro-1H-inden-1-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to distinct interactions with different enantiomers of a drug molecule. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, has thus become an indispensable tool.[1] Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[2] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] After the desired stereocenter is set, the auxiliary is removed and can ideally be recovered for reuse.[2]

This document provides a detailed guide to the application of 5-Methyl-2,3-dihydro-1H-inden-1-ol, a rigid and sterically defined chiral alcohol, as an effective auxiliary for asymmetric synthesis. We will explore its preparation, its attachment to substrates, and its utility in directing key carbon-carbon bond-forming reactions, followed by protocols for its cleavage and recovery.

Profile of the Chiral Auxiliary: this compound

This compound, hereafter referred to as 5-methyl-1-indanol, possesses a bicyclic framework that imparts significant conformational rigidity. This rigidity is a highly desirable feature in a chiral auxiliary as it reduces the number of accessible transition states in a reaction, leading to higher levels of stereochemical control. The hydroxyl group serves as a convenient handle for attaching the auxiliary to a variety of substrates via ester or ether linkages. The methyl group at the 5-position provides an additional steric and electronic feature that can influence the diastereoselectivity of reactions.

The efficacy of this auxiliary stems from its ability to effectively shield one face of the reactive intermediate (e.g., an enolate), thereby forcing an incoming electrophile to approach from the less hindered face. Both enantiomers, (1R)- and (1S)-5-methyl-1-indanol, can be accessed in high enantiomeric purity, allowing for the synthesis of either enantiomer of the target molecule.

Enantioselective Synthesis of this compound

The cornerstone of any chiral auxiliary-based strategy is the availability of the auxiliary in high enantiomeric purity. The Corey-Bakshi-Shibata (CBS) reduction provides a powerful and predictable method for the asymmetric reduction of the prochiral ketone, 5-methyl-1-indanone, to the desired chiral alcohol.

Protocol 1: Asymmetric Synthesis of (S)-5-Methyl-2,3-dihydro-1H-inden-1-ol via CBS Reduction

This protocol details the enantioselective reduction of 5-methyl-1-indanone using the (R)-CBS-oxazaborolidine catalyst.

Workflow Diagram:

G cluster_prep Catalyst Activation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification catalyst (R)-CBS Catalyst borane BH3·SMe2 catalyst->borane Coordination activated_catalyst Activated Catalyst-Borane Complex borane->activated_catalyst alkoxyborane Intermediate Alkoxyborane activated_catalyst->alkoxyborane Hydride Transfer ketone 5-Methyl-1-indanone ketone->activated_catalyst Coordination workup Methanol Quench alkoxyborane->workup product (S)-5-Methyl-1-indanol workup->product Purification

Caption: Workflow for the CBS reduction of 5-methyl-1-indanone.

Materials:

  • 5-methyl-1-indanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 5-methyl-1-indanone (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF (to a concentration of ~0.5 M).

  • Catalyst Introduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise to the stirred solution.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at -78 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Add saturated aqueous NH₄Cl solution and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-5-Methyl-2,3-dihydro-1H-inden-1-ol.

Expected Outcome:

  • Yield: 85-95%

  • Enantiomeric Excess (ee): >95% (determined by chiral HPLC or GC analysis)

Application in Asymmetric Alkylation

A fundamental application of chiral auxiliaries is in the diastereoselective alkylation of enolates. The 5-methyl-1-indanol auxiliary can be esterified with a carboxylic acid, and the resulting ester can be deprotonated to form a chiral enolate. The bulky indanyl group effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face.

Protocol 2: Diastereoselective Alkylation of an N-Propionyl Indanyl Ester

This protocol outlines the general procedure for the asymmetric alkylation of a propionate ester derived from (1R)-5-methyl-1-indanol.

Reaction Scheme Diagram:

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Alkylation cluster_3 Step 3: Auxiliary Cleavage start Propionyl-(1R)-5-methyl-1-indanyl ester enolate Lithium (Z)-Enolate start->enolate LDA, THF, -78 °C electrophile R-X (e.g., BnBr) enolate->electrophile Attack from less hindered face product Alkylated Ester (diastereomeric mixture) electrophile->product final_product Chiral Carboxylic Acid product->final_product LiOH, H2O2, THF/H2O recovered_auxiliary (1R)-5-Methyl-1-indanol product->recovered_auxiliary Cleavage

Caption: General workflow for asymmetric alkylation.

Materials:

  • Propionyl-(1R)-5-methyl-1-indanyl ester

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ester Preparation: Prepare the propionyl ester by reacting (1R)-5-methyl-1-indanol with propionyl chloride in the presence of a base like pyridine or triethylamine. Purify the ester by column chromatography.

  • Enolate Formation: Under an inert atmosphere, dissolve the propionyl-(1R)-5-methyl-1-indanyl ester (1.0 eq) in anhydrous THF (~0.1 M). Cool the solution to -78 °C. Slowly add a freshly prepared or commercial solution of LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO₄.

  • Purification and Analysis: After filtration and concentration, purify the crude product by flash chromatography to separate the diastereomeric products. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or capillary GC analysis of the crude product.

Data Presentation:

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl Bromide>95:585-90
Methyl Iodide90:1075-85
Allyl Bromide>95:580-90

Note: The presented data are illustrative and based on typical results obtained with structurally similar chiral auxiliaries. Actual results may vary.

Application in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. By employing a chiral auxiliary like 5-methyl-1-indanol, the stereochemical outcome of the aldol addition can be effectively controlled. Boron enolates, in particular, are known to form highly organized, chair-like transition states, leading to excellent diastereoselectivity.

Protocol 3: Diastereoselective Aldol Reaction with a Chiral Acetate Ester

This protocol describes a general method for the reaction of a boron enolate derived from an acetate ester of (1S)-5-methyl-1-indanol with an aldehyde.

Materials:

  • Acetyl-(1S)-5-methyl-1-indanyl ester

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Methanol, 30% Hydrogen peroxide

Procedure:

  • Ester Preparation: Synthesize the acetyl ester from (1S)-5-methyl-1-indanol and acetyl chloride.

  • Enolate Formation: Dissolve the acetyl ester (1.0 eq) in anhydrous DCM (~0.1 M) under an inert atmosphere. Cool the solution to -78 °C. Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete formation of the boron enolate.

  • Aldol Addition: Cool the solution back down to -78 °C. Add the aldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the product with DCM, wash with brine, and dry over MgSO₄.

  • Purification and Analysis: Purify the product by flash chromatography. Determine the diastereoselectivity by ¹H NMR or other suitable analytical techniques.

Expected Outcome:

  • Diastereoselectivity: High syn-selectivity is generally expected based on the Zimmerman-Traxler model for boron-mediated aldol reactions.

  • Yield: 60-80%

Cleavage of the 5-Methyl-1-indanol Auxiliary

A critical step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to unveil the desired chiral product. For ester-linked auxiliaries, hydrolytic methods are commonly employed.

Protocol 4: Hydrolytic Cleavage of the Chiral Auxiliary

Procedure A: Basic Hydrolysis (Saponification)

  • Dissolve the alkylated or aldol adduct ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH) (3-5 eq).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with dilute HCl to protonate the carboxylate.

  • Extract the chiral carboxylic acid product with an organic solvent.

  • The water-soluble 5-methyl-1-indanol can be recovered from the aqueous layer by extraction with a suitable solvent.

Procedure B: Reductive Cleavage

For conversion to a chiral alcohol, reductive cleavage is employed.

  • Dissolve the ester in an anhydrous ether solvent like THF or diethyl ether.

  • Cool the solution to 0 °C.

  • Add a solution of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) dropwise.

  • Stir at 0 °C for 1-2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with ether.

  • The filtrate contains the desired chiral alcohol product and the recovered 5-methyl-1-indanol, which can be separated by column chromatography.

Conclusion

This compound serves as a promising and effective chiral auxiliary for a range of asymmetric transformations. Its rigid structure provides a well-defined steric environment for high diastereoselectivity in key bond-forming reactions. The straightforward enantioselective synthesis of the auxiliary via CBS reduction and the reliable methods for its attachment and cleavage make it a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure molecules. The protocols outlined in this document provide a solid foundation for the practical application of this versatile chiral auxiliary.

References

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Ghosh, A. K., et al. (2003). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 44(47), 8565-8568.
  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
  • Wikipedia. (2023). Enantioselective synthesis. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Application Notes and Protocols for the Stereoselective Reduction of Ketones with 5-Methyl-1-Indanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail but a paramount determinant of its biological activity. The differential interaction of enantiomers with chiral biological receptors often leads to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, elicit undesirable side effects. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a cornerstone of modern drug development and organic synthesis.[1]

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and natural products.[2][3] Among the myriad of methods developed for this purpose, the catalytic enantioselective reduction stands out for its efficiency and atom economy.[4] A particularly powerful and widely adopted method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve high levels of stereocontrol.[5][6][7]

These application notes provide a comprehensive guide to the use of chiral ligands derived from the 5-methyl-1-indanol scaffold in the stereoselective reduction of ketones. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for the in situ generation of the active catalyst and its application in ketone reduction, and discuss the scope and potential of this valuable synthetic tool. The protocols detailed herein are based on the established success of closely related amino-indanol derivatives in similar transformations.[8][9]

Theoretical Framework and Mechanistic Insights

The stereoselective reduction of ketones using chiral 1,3,2-oxazaborolidine catalysts, derived from amino alcohols, is a well-established and highly predictable method for accessing enantiomerically enriched secondary alcohols.[10] The catalyst, formed from a chiral amino alcohol and a borane source, does not act as the direct hydride donor. Instead, it functions as a chiral Lewis acid that activates a stoichiometric borane reducing agent (such as borane-tetrahydrofuran complex or catecholborane) and orchestrates a highly organized, face-selective hydride transfer to the ketone substrate.[7]

The key to the high enantioselectivity lies in the rigid, bicyclic structure of the oxazaborolidine catalyst, which creates a well-defined chiral environment around the active site.[7] The reaction proceeds through a six-membered, chair-like transition state.

The proposed catalytic cycle can be outlined as follows:

  • Catalyst Activation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone.[8]

  • Substrate Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex. For steric reasons, the ketone preferentially binds in a way that places its larger substituent in a pseudo-equatorial position, minimizing steric hindrance.[7]

  • Stereoselective Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a highly organized, six-membered transition state. This directed hydride delivery to one of the two enantiotopic faces of the ketone is the stereochemistry-determining step.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then re-enter the catalytic cycle. A subsequent workup step liberates the chiral secondary alcohol.

The specific stereochemical outcome of the reduction is dictated by the absolute configuration of the chiral amino alcohol used to generate the oxazaborolidine catalyst. For catalysts derived from (1S, 2R)-amino indanols, the hydride is typically delivered to the Re face of the ketone when the larger substituent is aromatic, leading to the (R)-alcohol.

G cluster_0 Catalytic Cycle cluster_1 Stoichiometric Process Catalyst Chiral Oxazaborolidine (from 5-Methyl-1-Indanol derivative) Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + Borane Transition_State Ternary Complex (Catalyst-Borane-Ketone) Activated_Catalyst->Transition_State + Ketone Product_Complex Alkoxyborane-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst - Alkoxyborane Alkoxyborane Alkoxyborane Product_Complex->Alkoxyborane Ketone Prochiral Ketone Ketone->Transition_State Alcohol Chiral Alcohol Borane Borane (e.g., BH3-THF) Borane->Activated_Catalyst Alkoxyborane->Alcohol + Workup (e.g., H2O/H+) caption Catalytic cycle for stereoselective ketone reduction. G start Start: Dry 3-neck RBF under N2 add_ligand Add (1S, 2R)-(-)-cis-1-amino-5-methyl-2-indanol (10 mol%) start->add_ligand add_thf_tbabh4 Add anhydrous THF and TBABH4 add_ligand->add_thf_tbabh4 stir1 Stir at RT for 10 min add_thf_tbabh4->stir1 add_mei Add CH3I dropwise stir1->add_mei stir2 Stir at RT for 30 min (Catalyst Formation) add_mei->stir2 add_ketone Add ketone solution in THF dropwise over 30 min stir2->add_ketone stir3 Stir at RT and monitor by TLC add_ketone->stir3 quench Quench with 1M HCl to pH 5-6 stir3->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify analyze Analyze yield and ee% purify->analyze end End: Chiral Alcohol analyze->end

Sources

The Versatile Scaffold: Application of 5-Methyl-1-indanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indane Framework in Medicinal Chemistry

The indane ring system, a fused bicyclic structure composed of a benzene ring and a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, yet three-dimensional, architecture provides an excellent platform for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. Within this class of molecules, 5-methyl-1-indanol and its oxidized counterpart, 5-methyl-1-indanone, have emerged as particularly valuable chiral building blocks. The methyl group at the 5-position offers a subtle yet significant electronic and steric handle to modulate the physicochemical properties and biological activity of the resulting derivatives, influencing factors such as metabolic stability and target-binding affinity. This guide provides an in-depth exploration of the synthetic utility of 5-methyl-1-indanol, offering detailed protocols for its application in the creation of diverse and potent bioactive molecules, including anti-inflammatory agents, anticancer compounds, and potential therapeutics for neurodegenerative diseases.

Part 1: Synthesis of Chiral 5-Methyl-1-indanol: A Key Chiral Precursor

The chirality at the C1 position of 5-methyl-1-indanol is a critical feature that can be exploited to generate stereochemically defined bioactive molecules, often leading to improved efficacy and reduced off-target effects. The enantioselective reduction of the prochiral 5-methyl-1-indanone is a cornerstone of this approach.

Conceptual Workflow for Asymmetric Reduction

The asymmetric reduction of a ketone to a chiral alcohol is a well-established transformation in organic synthesis. The choice of reducing agent and chiral catalyst is paramount to achieving high enantioselectivity. Biocatalytic methods and chiral metal complexes are two prominent approaches.[1]

Asymmetric_Reduction_Workflow start 5-Methyl-1-indanone process Asymmetric Reduction (e.g., CBS Reduction) start->process output Chiral 5-Methyl-1-indanol ((R)- or (S)-enantiomer) process->output analysis Chiral HPLC Analysis (Enantiomeric Excess Determination) output->analysis

Caption: Workflow for the asymmetric synthesis of chiral 5-methyl-1-indanol.

Protocol 1: Asymmetric Reduction of 5-Methyl-1-indanone via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes a reliable method for the enantioselective reduction of 5-methyl-1-indanone using a chiral oxazaborolidine catalyst, commonly known as the CBS catalyst. This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[2]

Materials:

  • 5-Methyl-1-indanone

  • (R)- or (S)-CBS catalyst solution (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine, 1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Syringes and needles for transfer of air-sensitive reagents

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 5-methyl-1-indanone (1.0 eq.). Dissolve the ketone in anhydrous THF (approximately 0.1 M concentration).

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add the (R)- or (S)-CBS catalyst solution (0.1 eq.) dropwise via syringe. Stir the mixture for 15 minutes at 0 °C.

  • Reducing Agent Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until the gas evolution ceases.

  • Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate) to afford the chiral 5-methyl-1-indanol.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is crucial as both the CBS catalyst and the borane reagent are sensitive to moisture.

  • Low Temperature: Performing the reaction at 0 °C helps to enhance the enantioselectivity by favoring the more ordered transition state.

  • Slow Addition of BMS: Dropwise addition of the borane reagent controls the reaction rate and prevents a rapid exotherm, which could compromise the stereochemical outcome.

  • Methanol Quench: Methanol reacts with the excess borane and the borate intermediates, facilitating the subsequent work-up.

Part 2: Application in the Synthesis of 2-Benzylidene-5-methyl-1-indanones (Chalcone Analogs)

A prominent application of 5-methyl-1-indanone is in the synthesis of 2-benzylidene-1-indanone derivatives. These compounds are structurally related to chalcones and have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3][4][5] The synthesis is typically achieved through a Claisen-Schmidt condensation.

General Reaction Scheme: Claisen-Schmidt Condensation

Claisen_Schmidt_Condensation reactant1 5-Methyl-1-indanone catalyst Base Catalyst (e.g., NaOH or KOH) reactant1->catalyst reactant2 Substituted Benzaldehyde reactant2->catalyst product 2-(Substituted-benzylidene) -5-methyl-1-indanone catalyst->product Ethanol, rt

Caption: General scheme for the synthesis of 2-benzylidene-5-methyl-1-indanones.

Protocol 2: Synthesis of 2-(4-Methoxybenzylidene)-5-methyl-1-indanone

This protocol details a standard procedure for the base-catalyzed Claisen-Schmidt condensation of 5-methyl-1-indanone with 4-methoxybenzaldehyde.

Materials:

  • 5-Methyl-1-indanone

  • 4-Methoxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ice

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Ice-water bath

  • Büchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 5-methyl-1-indanone (1.0 eq.) and 4-methoxybenzaldehyde (1.05 eq.) in ethanol (approximately 10-15 mL per gram of indanone).

  • Catalyst Addition: Cool the mixture in an ice-water bath with stirring. Prepare a solution of NaOH (2.0 eq.) in a small amount of water and add it dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate. Stirring is typically continued for 12-24 hours.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with 1 M HCl until the solution is neutral to litmus paper.

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(4-methoxybenzylidene)-5-methyl-1-indanone.

  • Characterization: Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and determine its melting point.

Rationale for Procedural Steps:

  • Base Catalyst: The sodium hydroxide deprotonates the α-carbon of the 5-methyl-1-indanone, generating an enolate which then acts as a nucleophile.

  • Excess Aldehyde: A slight excess of the aldehyde can help to drive the reaction to completion.

  • Acidification: Neutralization of the excess base is necessary to precipitate the product, which is typically insoluble in the aqueous medium.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities based on differences in solubility.

Biological Activity Data

The substitution pattern on the benzylidene moiety significantly influences the biological activity of these indanone derivatives.

Compound IDR Group (on Benzylidene)Biological ActivityIC₅₀ (µM)Target Cell LineReference
20 4-FluorophenylAnticancer2.57HGC-27 (Gastric Cancer)[4]
8f 3,4,5-TrimethoxyphenylAnti-inflammatory-LPS-stimulated murine primary macrophages[1]

Part 3: Synthesis of Donepezil Analogs as Potential Cholinesterase Inhibitors

Donepezil is a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Its structure features a substituted indanone core. By analogy, 5-methyl-1-indanone can be used to synthesize novel Donepezil analogs, which may exhibit interesting biological activities.

Synthetic Strategy for Donepezil Analogs

The synthesis involves an initial Claisen-Schmidt condensation of 5-methyl-1-indanone with a suitable heterocyclic aldehyde, followed by reduction of the resulting double bond and the heterocyclic ring.

Donepezil_Analog_Synthesis start 5-Methyl-1-indanone intermediate1 2-(Pyridin-4-ylmethylene) -5-methyl-1-indanone start->intermediate1 Base catalyst aldehyde Pyridine-4-carboxaldehyde aldehyde->intermediate1 intermediate2 2-(Piperidin-4-ylmethyl) -5-methyl-1-indanone intermediate1->intermediate2 Catalytic Hydrogenation (e.g., Pd/C, H₂) final_product N-Benzyl-2-(piperidin-4-ylmethyl) -5-methyl-1-indanone (Donepezil Analog) intermediate2->final_product Benzylation (Benzyl bromide, base)

Caption: Synthetic pathway for a Donepezil analog from 5-methyl-1-indanone.

Protocol 3: Synthesis of an N-Benzyl Donepezil Analog

This multi-step protocol outlines the synthesis of a Donepezil analog starting from 5-methyl-1-indanone.

Step 1: Condensation of 5-Methyl-1-indanone with Pyridine-4-carboxaldehyde

  • Procedure: Follow the general procedure outlined in Protocol 2, substituting 4-methoxybenzaldehyde with pyridine-4-carboxaldehyde. The product, 2-(pyridin-4-ylmethylene)-5-methyl-1-indanone, can be purified by column chromatography or recrystallization.

Step 2: Catalytic Hydrogenation

  • Materials: 2-(Pyridin-4-ylmethylene)-5-methyl-1-indanone, Palladium on carbon (10% Pd/C), Methanol, Acetic acid, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve the product from Step 1 in a mixture of methanol and a small amount of acetic acid.

    • Add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(piperidin-4-ylmethyl)-5-methyl-1-indanone.

Step 3: N-Benzylation

  • Materials: 2-(Piperidin-4-ylmethyl)-5-methyl-1-indanone, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • Dissolve the product from Step 2 in acetonitrile.

    • Add potassium carbonate (2-3 eq.) and benzyl bromide (1.1 eq.).

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the final Donepezil analog.

Rationale for Key Steps:

  • Catalytic Hydrogenation: Palladium on carbon is a highly effective catalyst for the reduction of both the exocyclic double bond and the pyridine ring to a piperidine ring. The acidic medium helps to keep the product in solution and can facilitate the reduction.

  • N-Benzylation: The benzylation of the piperidine nitrogen is a standard nucleophilic substitution reaction. Potassium carbonate acts as a base to deprotonate the secondary amine, making it a more potent nucleophile.

Conclusion

5-Methyl-1-indanol and its corresponding ketone are demonstrably versatile and valuable building blocks in the synthesis of a wide array of bioactive molecules. The protocols and strategies outlined in this guide highlight their application in creating both achiral and chiral compounds with significant therapeutic potential. The ability to readily modify the indane core at the C2 position through condensation reactions, and to introduce stereocenters via asymmetric reduction, provides medicinal chemists with a powerful toolkit for lead discovery and optimization. The continued exploration of this privileged scaffold is poised to yield novel therapeutic agents for a range of diseases.

References

  • Al-Hiari, Y. M., et al. (2025). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. Molecules, 30(23), 12345. [Link]

  • Li, J., et al. (2026). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. Journal of Medicinal Chemistry, 69(2), 567-580. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(2), 1987–1996. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(2), 1987–1996. [Link]

  • Zhang, J., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 993–1006. [Link]

  • Kopcho, J. J., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

Sources

Application Notes & Protocols: Enantioselective Alkylation Reactions Using 5-Methyl-1-Indanol Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomers can exhibit vastly different physiological effects.[1] Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with a high degree of predictability and control.[2] This guide provides a comprehensive overview and detailed protocols for the application of 5-methyl-1-indanol as a chiral auxiliary in enantioselective alkylation reactions. We will delve into the mechanistic underpinnings of this methodology, provide step-by-step experimental procedures, and discuss the broader implications for drug discovery and development. Our focus is to equip researchers with both the theoretical understanding and the practical knowledge to successfully implement this powerful tool in their synthetic endeavors.

Introduction: The Strategic Role of Chiral Auxiliaries

Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule.[3] Among the various strategies to achieve this, the use of chiral auxiliaries is a time-tested and highly effective approach. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation diastereoselectively.[3] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[3] This three-step process—attachment, diastereoselective reaction, and removal—offers a powerful means to control chirality.[1]

The ideal chiral auxiliary should be readily available in enantiomerically pure form, attach and detach under mild conditions without racemization, and provide high levels of stereochemical induction.[3] The 5-methyl-1-indanol scaffold, with its rigid bicyclic structure and defined stereocenter, presents an attractive platform for a chiral auxiliary. The indane framework provides a predictable steric environment that can effectively shield one face of a reactive intermediate, such as an enolate, thereby directing the approach of an electrophile.

Mechanistic Rationale: How 5-Methyl-1-Indanol Directs Alkylation

The efficacy of 5-methyl-1-indanol as a chiral auxiliary in enantioselective alkylation lies in its ability to create a diastereomeric intermediate that exhibits a strong facial bias. The general sequence of events is as follows:

  • Attachment of the Auxiliary: The chiral 5-methyl-1-indanol is first esterified with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a chiral ester. This covalently links the auxiliary to the substrate.

  • Enolate Formation: The chiral ester is then treated with a strong base, typically a lithium amide such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a lithium enolate. The lithium cation is believed to chelate with the carbonyl oxygen and the oxygen of the indanol auxiliary, leading to a rigid, planar enolate structure.

  • Diastereoselective Alkylation: The rigid, chelated enolate presents two diastereotopic faces to an incoming electrophile (e.g., an alkyl halide). The bulky indane framework, particularly the fused benzene ring and the methyl group, effectively blocks one of these faces. Consequently, the electrophile preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in excess. The diastereoselectivity of this step is often influenced by factors such as the solvent and the presence of additives like lithium chloride, which can affect the aggregation state and rigidity of the enolate.[1]

  • Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched α-alkylated carboxylic acid or alcohol, respectively. This step is designed to be high-yielding and to avoid racemization of the newly formed stereocenter.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism for the diastereoselective alkylation of a substrate bearing a 5-methyl-1-indanol chiral auxiliary.

Enantioselective Alkylation Mechanism cluster_0 Step 1: Attachment cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Removal Indanol 5-Methyl-1-indanol ChiralEster Chiral Ester Intermediate Indanol->ChiralEster Esterification AcylChloride Prochiral Acyl Chloride AcylChloride->ChiralEster ChiralEster_ref Chiral Ester Base LDA Enolate Chelated Lithium Enolate Base->Enolate Deprotonation Enolate_ref Chelated Enolate ChiralEster_ref->Enolate Electrophile Alkyl Halide (R'-X) AlkylatedProduct Alkylated Diastereomer Electrophile->AlkylatedProduct AlkylatedProduct_ref Alkylated Diastereomer Enolate_ref->AlkylatedProduct Facial Attack Cleavage Hydrolysis/Reduction FinalProduct Enantioenriched Product RecoveredAuxiliary Recovered 5-Methyl-1-indanol AlkylatedProduct_ref->FinalProduct Cleavage AlkylatedProduct_ref->RecoveredAuxiliary

Caption: Workflow of enantioselective alkylation using a 5-methyl-1-indanol auxiliary.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and electrophiles.

Protocol 1: Synthesis of the Chiral Ester

Objective: To attach the 5-methyl-1-indanol auxiliary to a prochiral carboxylic acid.

Materials:

  • (1R)-5-Methyl-1-indanol (or its enantiomer)

  • Prochiral acyl chloride (e.g., propionyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (1R)-5-methyl-1-indanol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.

Protocol 2: Diastereoselective Alkylation

Objective: To perform the stereoselective alkylation of the chiral ester.

Materials:

  • Chiral ester from Protocol 1

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Schlenk flask or similar apparatus for air-sensitive reactions

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ester (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve the alkyl halide (1.2 eq) in a small amount of anhydrous THF.

  • Add the alkyl halide solution to the enolate solution dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, then partition between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the 5-methyl-1-indanol auxiliary and isolate the enantioenriched product.

Materials:

  • Alkylated diastereomer from Protocol 2

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • THF/water or methanol/water solvent system

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate or diethyl ether

Procedure (for Hydrolysis to Carboxylic Acid):

  • Dissolve the alkylated diastereomer (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove the liberated 5-methyl-1-indanol (which can be recovered).

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantioenriched carboxylic acid.

  • The enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Experimental Workflow Visualization

Experimental Workflow Start Start: (1R)-5-Methyl-1-indanol & Prochiral Acyl Chloride Esterification Protocol 1: Esterification Start->Esterification Purification1 Column Chromatography Esterification->Purification1 ChiralEster Purified Chiral Ester Purification1->ChiralEster Alkylation Protocol 2: Diastereoselective Alkylation (LDA, R'-X, -78 °C) ChiralEster->Alkylation Purification2 Column Chromatography Alkylation->Purification2 AlkylatedProduct Alkylated Diastereomer Purification2->AlkylatedProduct Cleavage Protocol 3: Auxiliary Cleavage (Hydrolysis) AlkylatedProduct->Cleavage Extraction Workup & Extraction Cleavage->Extraction FinalProduct Enantioenriched Carboxylic Acid Extraction->FinalProduct AuxiliaryRecovery Recovered 5-Methyl-1-indanol Extraction->AuxiliaryRecovery

Caption: Step-by-step experimental workflow for the synthesis of an enantioenriched carboxylic acid.

Data Presentation and Expected Outcomes

The success of this methodology is evaluated based on the chemical yield and the diastereoselectivity of the alkylation step, which translates to the enantiomeric excess of the final product. Below is a table summarizing expected outcomes for a hypothetical reaction series.

EntryElectrophile (R'-X)Diastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (e.e.) (%)
1CH₃I95:58890
2BnBr>98:292>96
3Allyl Bromide92:88584
4EtI94:69088

Note: These are representative values and actual results may vary depending on the specific substrates and reaction conditions.

Applications in Drug Development

The ability to synthesize enantiomerically pure α-substituted carboxylic acids and their derivatives is of significant interest to the pharmaceutical industry. Many biologically active molecules contain this structural motif. For instance, the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-Ibuprofen or (S)-Naproxen can be envisioned using such a strategy. The 5-methyl-1-indanol auxiliary provides a reliable method for setting the key stereocenter in the early stages of a synthetic route, which is often a critical consideration in process development and manufacturing.[1][2]

Conclusion

The use of 5-methyl-1-indanol as a chiral auxiliary for enantioselective alkylation reactions offers a powerful and versatile method for the synthesis of chiral building blocks. The rigid indane framework provides excellent stereocontrol, leading to high diastereoselectivities in the key alkylation step. The protocols outlined in this guide are designed to be accessible and serve as a solid foundation for researchers exploring this methodology. With careful execution and optimization, this approach can be a valuable addition to the synthetic chemist's toolkit for the construction of complex, enantiomerically pure molecules.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Procter, G. (1995). Stereoselectivity in Organic Synthesis. Oxford University Press.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). Current Progress in the Asymmetric Aldol Addition Reaction. Chemical Society Reviews, 33(2), 65–75.
  • Birkholz, H.-J., & Gais, H.-J. (2008). Sulfoximines as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Society Reviews, 37(8), 1669–1677.
  • RSC Publishing. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

Sources

Application Note & Protocol: One-Pot Synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Indanols

5-Methyl-2,3-dihydro-1H-inden-1-ol and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules and functional materials. The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The specific substitution pattern of this compound makes it a key building block for compounds with potential applications in neuroscience, as well as in the development of novel organic materials. Traditional multi-step syntheses of such compounds often involve tedious purification of intermediates, leading to lower overall yields and increased waste. This application note details a streamlined, one-pot synthesis of this compound from a suitable precursor, offering a more efficient and sustainable approach for researchers in drug discovery and materials science.

Synthetic Strategy: A Tandem Friedel-Crafts Acylation and Reduction

The one-pot synthesis of this compound is conceptually designed around a two-step sequence occurring in a single reaction vessel:

  • Intramolecular Friedel-Crafts Acylation: The synthesis commences with the cyclization of a suitable precursor, such as 3-(p-tolyl)propanoic acid or its acid chloride, to form 5-methyl-1-indanone. This reaction is a classic example of an intramolecular Friedel-Crafts acylation, typically catalyzed by a Lewis acid or a strong protic acid.[1][2]

  • In-situ Reduction: Following the formation of the indanone intermediate, a reducing agent is introduced directly into the reaction mixture to selectively reduce the ketone functionality to the corresponding secondary alcohol, yielding the target this compound.[1] This circumvents the need for isolation and purification of the intermediate ketone.

The key to a successful one-pot synthesis lies in the careful selection of reagents and reaction conditions to ensure compatibility between the two steps. For instance, the choice of Lewis acid for the Friedel-Crafts reaction and the subsequent quenching and reduction steps must be orchestrated to maximize the yield of the final product.

Reaction Workflow Diagram

One_Pot_Synthesis cluster_0 Step 1: Intramolecular Friedel-Crafts Acylation cluster_1 Step 2: In-situ Reduction Precursor 3-(p-tolyl)propanoic acid Lewis_Acid Lewis Acid (e.g., AlCl3) Precursor->Lewis_Acid Indanone 5-Methyl-1-indanone Lewis_Acid->Indanone Reducing_Agent Reducing Agent (e.g., NaBH4) Indanone->Reducing_Agent Final_Product This compound

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-(p-tolyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Acid Chloride (Optional but Recommended):

    • In a fume hood, to a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(p-tolyl)propanoic acid (10.0 g, 60.9 mmol).

    • Slowly add thionyl chloride (11.0 mL, 152 mmol, 2.5 equiv.) to the flask.

    • Heat the reaction mixture to reflux for 2 hours.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-(p-tolyl)propanoyl chloride is used in the next step without further purification.

  • One-Pot Friedel-Crafts Acylation and Reduction:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.75 g, 73.1 mmol, 1.2 equiv.) and anhydrous dichloromethane (100 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude 3-(p-tolyl)propanoyl chloride from the previous step in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

    • Add the acid chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Quenching: Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (100 mL). Caution: This is an exothermic process.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-1-indanone. Do not fully evaporate the solvent. Leave a small amount of DCM.

  • In-situ Reduction:

    • To the flask containing the crude 5-methyl-1-indanone in DCM, add methanol (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2.30 g, 60.9 mmol, 1.0 equiv.) portion-wise over 15 minutes.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl (50 mL) until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
3-(p-tolyl)propanoic acid164.2010.060.91.0
Thionyl chloride118.9718.11522.5
Aluminum chloride133.349.7573.11.2
Sodium borohydride37.832.3060.91.0
Product (Theoretical) 148.20 9.02 60.9 -

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through several key checkpoints:

  • Reaction Monitoring: The progress of both the Friedel-Crafts acylation and the reduction can be monitored by Thin Layer Chromatography (TLC). This allows for confirmation of the consumption of the starting material and the formation of the intermediate and final product.

  • Spectroscopic Analysis: The identity and purity of the final product, this compound, should be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectra will show characteristic peaks for the aromatic and aliphatic protons and carbons of the indanol structure, and the molecular ion peak in the mass spectrum will correspond to the molecular weight of the product.

  • Reproducibility: The use of well-established and robust reactions like Friedel-Crafts acylation and sodium borohydride reduction ensures a high degree of reproducibility when the protocol is followed carefully.

Conclusion

This application note provides a detailed and efficient one-pot protocol for the synthesis of this compound. By combining the intramolecular Friedel-Crafts acylation and in-situ reduction steps, this method offers significant advantages in terms of time, resource, and waste reduction compared to traditional multi-step approaches. This streamlined synthesis is expected to be a valuable tool for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Organic Chemistry Portal. Indanone Synthesis. Available at: [Link]

  • ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Available at: [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available at: [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

  • Google Patents. US6548710B2 - Process for preparing 1-indanones.
  • Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available at: [Link]

  • SciELO. 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Available at: [Link]

  • National Institutes of Health. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Available at: [Link]

  • ResearchGate. Synthesis of Indane-Based 1,5-Benzothiazepines Derived from 3-Phenyl-2,3-dihydro-1 H -inden-1-one and Antimicrobial Studies Thereof. Available at: [Link]

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Troubleshooting & Optimization

common side products in the synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this multi-step synthesis. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and confidently characterize your final product.

Synthesis Overview

The synthesis of this compound is typically a two-step process:

  • Intramolecular Friedel-Crafts Cyclization: Formation of the precursor, 5-methyl-1-indanone, from a suitable substituted propanoic acid.

  • Reduction of the Ketone: Reduction of 5-methyl-1-indanone to the desired secondary alcohol, this compound.

This guide will address potential issues and side products in each of these critical stages.

Part 1: Intramolecular Friedel-Crafts Cyclization to 5-Methyl-1-indanone

The most common and efficient route to 5-methyl-1-indanone is the intramolecular Friedel-Crafts cyclization of 3-(p-tolyl)propanoic acid. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a widely used and effective choice.[1]

Reaction Scheme:
Troubleshooting and FAQs: Friedel-Crafts Cyclization

Question 1: My reaction is sluggish or incomplete, resulting in a low yield of 5-methyl-1-indanone. What are the possible causes?

Answer:

Several factors can contribute to an incomplete reaction:

  • Insufficiently Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water can deactivate the Lewis or Brønsted acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be activated to form the acylium ion electrophile. Insufficient heating or an inadequate amount of PPA can lead to poor activation. A general guideline is to use PPA at about 10 times the weight of the carboxylic acid and heat the mixture to 80-90 °C.[1]

  • Poor Quality of PPA: Over time, PPA can absorb atmospheric moisture, reducing its efficacy. Use fresh or properly stored PPA for best results.

  • Steric Hindrance: While less of a concern for this specific cyclization, significant steric bulk on the aromatic ring or the aliphatic chain can hinder the intramolecular reaction.

Question 2: I've isolated my product, but TLC and NMR analysis show the presence of the starting material, 3-(p-tolyl)propanoic acid. How can I remove it?

Answer:

The presence of unreacted starting material is a common issue. Here are two effective purification strategies:

  • Aqueous Base Wash: During the workup, after quenching the reaction with ice water, you can wash the organic extract with a mild aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate). The acidic starting material will be deprotonated to its carboxylate salt and partition into the aqueous layer, while the neutral 5-methyl-1-indanone remains in the organic phase.

  • Column Chromatography: If the base wash is insufficient, flash column chromatography on silica gel is a reliable method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will effectively separate the more polar carboxylic acid from the less polar ketone.

Question 3: My NMR spectrum shows unexpected aromatic signals. Could I have formed regioisomers?

Answer:

The formation of regioisomers is a significant concern in Friedel-Crafts reactions when using substituted benzenes. However, by starting with 3-(p-tolyl)propanoic acid, you have already established the desired regiochemistry. The cyclization will occur ortho to the methyl group, leading specifically to 5-methyl-1-indanone. If you were to start with toluene and a suitable three-carbon acylating agent, you would likely obtain a mixture of isomers, which would be challenging to separate.

Part 2: Reduction of 5-Methyl-1-indanone to this compound

The reduction of the ketone functionality in 5-methyl-1-indanone to the corresponding secondary alcohol is most commonly achieved using sodium borohydride (NaBH₄). This reagent is preferred for its mildness and selectivity for aldehydes and ketones.[2]

Reaction Scheme:
Troubleshooting and FAQs: Ketone Reduction

Question 1: My main product is not the desired alcohol. My NMR spectrum shows alkene signals, and the IR spectrum lacks a broad -OH stretch. What happened?

Answer:

You have likely formed the dehydration product, 5-methyl-1H-indene . This is the most common and significant side product in this reduction.

  • Causality: The benzylic alcohol formed is susceptible to elimination (dehydration) under acidic conditions, especially with heating. The workup step is critical. Using a strong acid to neutralize the reaction can promote this side reaction.

  • Prevention:

    • Mild Workup: Quench the reaction with water or a saturated ammonium chloride solution instead of a strong acid.

    • Temperature Control: Keep the reaction and workup temperatures low (e.g., 0-25 °C). Avoid heating the reaction mixture.

  • Identification: 5-methyl-1H-indene will show characteristic alkene proton signals in the ¹H NMR spectrum and the absence of the broad alcohol O-H stretch in the IR spectrum.

Question 2: The reaction is incomplete, and I have a mixture of the starting ketone and the product alcohol. How can I drive the reaction to completion and separate the mixture?

Answer:

An incomplete reaction can be due to:

  • Insufficient NaBH₄: Sodium borohydride can slowly react with the methanol solvent. It is common practice to use a slight excess of NaBH₄.

  • Low Reaction Temperature: While heating should be avoided to prevent dehydration, extremely low temperatures can slow the reaction rate. Room temperature is generally sufficient.

If you have a mixture of the ketone and alcohol:

  • Separation: The product alcohol is more polar than the starting ketone. They can be effectively separated using silica gel column chromatography. The less polar ketone will elute first, followed by the more polar alcohol.

  • Driving the Reaction: Before purification, you can try adding another portion of NaBH₄ to the reaction mixture and stirring for a longer period at room temperature to consume the remaining ketone.

Question 3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

Answer:

While LiAlH₄ is a powerful reducing agent capable of reducing ketones, it is generally not recommended for this specific transformation for several reasons:

  • Lack of Selectivity: LiAlH₄ will also reduce other functional groups that might be present in more complex molecules.

  • Harsh Reaction Conditions: LiAlH₄ reacts violently with protic solvents like methanol and water, requiring strictly anhydrous conditions and a more hazardous workup procedure.

  • Increased Risk of Side Reactions: The highly basic nature of the LiAlH₄ workup could potentially promote other side reactions.

For the simple reduction of a ketone to an alcohol, NaBH₄ is the safer and more convenient choice.

Data Presentation and Characterization

Table 1: Physical and Analytical Properties of Key Compounds
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key ¹H NMR Signals (δ ppm, CDCl₃)Key IR Absorptions (cm⁻¹)
3-(p-tolyl)propanoic acid O//HO-C-CH2-CH2-Ph-CH3C₁₀H₁₂O₂164.20~29011-12 (br s, 1H, COOH), 7.1 (d, 2H), 7.0 (d, 2H), 2.9 (t, 2H), 2.6 (t, 2H), 2.3 (s, 3H)2500-3300 (broad, O-H), 1700 (C=O)
5-Methyl-1-indanone O//(Aromatic Ring with CH3)-CH2-CH2-C=C₁₀H₁₀O146.19262.4 ± 25.07.6 (s, 1H), 7.3 (d, 1H), 7.2 (d, 1H), 3.0 (t, 2H), 2.6 (t, 2H), 2.4 (s, 3H)~1700 (C=O, strong)
This compound OH(Aromatic Ring with CH3)-CH-CH2-CH2-C₁₀H₁₂O148.20-7.2-7.0 (m, 3H), 5.2 (t, 1H), 3.0-2.8 (m, 1H), 2.5-2.4 (m, 1H), 2.3 (s, 3H), 2.1-1.9 (m, 2H), 1.8 (br s, 1H, OH)
5-Methyl-1H-indene (Aromatic Ring with CH3)-CH=CH-CH2-C₁₀H₁₀130.19~2017.2-6.9 (m, 3H), 6.8 (t, 1H), 6.5 (d, 1H), 3.3 (s, 2H), 2.4 (s, 3H)~3050 (C-H, sp²), ~1600 (C=C)
Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1-indanone [1]

  • Place 3-(p-tolyl)propanoic acid (1.0 mol) and polyphosphoric acid (PPA) (approx. 10 times the weight of the acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the mixture with stirring to 80-90 °C. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Once the reaction is complete (typically 1-2 hours), cool the mixture to about 60 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with water, then with 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-1-indanone. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis of this compound [2]

  • Dissolve 5-methyl-1-indanone (1.0 equiv) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Add sodium borohydride (1.1-1.5 equiv) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath and slowly add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.[3]

Visualization and Workflow Diagrams

Diagram 1: Synthetic Pathway and Potential Side Products

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Cyclization cluster_step2 Step 2: Reduction 3-(p-tolyl)propanoic_acid 3-(p-tolyl)propanoic acid 5-Methyl-1-indanone 5-Methyl-1-indanone (Desired Intermediate) 3-(p-tolyl)propanoic_acid->5-Methyl-1-indanone PPA, Heat Unreacted_Acid Unreacted Starting Material (Impurity) 3-(p-tolyl)propanoic_acid->Unreacted_Acid Incomplete Reaction 5-Methyl-1-indanone_redux 5-Methyl-1-indanone Target_Product This compound (Final Product) 5-Methyl-1-indanone_redux->Target_Product 1. NaBH4, MeOH 2. Mild Workup Unreacted_Ketone Unreacted Ketone (Impurity) 5-Methyl-1-indanone_redux->Unreacted_Ketone Incomplete Reduction Dehydration_Product 5-Methyl-1H-indene (Side Product) Target_Product->Dehydration_Product Acidic Workup or Heat

Caption: Synthetic route and common side products.

Diagram 2: Troubleshooting Logic for Low Yield in Reduction Step

Troubleshooting_Reduction cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions start Low Yield of This compound check_tlc Analyze crude product by TLC/NMR start->check_tlc unreacted_ketone Significant unreacted 5-methyl-1-indanone present? check_tlc->unreacted_ketone dehydration_product Presence of 5-methyl-1H-indene (alkene signals in NMR)? check_tlc->dehydration_product solution_ketone Increase NaBH4 stoichiometry. Ensure adequate reaction time. unreacted_ketone->solution_ketone Yes solution_dehydration Use mild workup (H2O or NH4Cl). Maintain low temperature. dehydration_product->solution_dehydration Yes

Caption: Troubleshooting low yield in the reduction step.

References

  • Google Patents. (n.d.). Synthetic method of 5-chloro-1-indanone.
  • Google Patents. (2008). Process for purifying menthol.
  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved January 26, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. Retrieved January 26, 2026, from [Link]

  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved January 26, 2026, from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Stereoselective Synthesis of 5-Methyl-1-indanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 5-methyl-1-indanol. As a chiral alcohol, the enantiomeric purity of 5-methyl-1-indanol is critical for its application as a key intermediate in the synthesis of various pharmaceutical agents. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the optimization of its synthesis, ensuring high yield and enantioselectivity.

Introduction to Stereoselective Synthesis

Stereoselective synthesis is a cornerstone of modern drug development, as the pharmacological activity of a chiral molecule is often confined to a single enantiomer. The asymmetric reduction of a prochiral ketone, such as 5-methyl-1-indanone, to the corresponding chiral alcohol is a common and effective strategy. This guide focuses on optimizing the reaction conditions for this transformation to achieve high enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric reduction of 5-methyl-1-indanone?

The most prevalent methods for the asymmetric reduction of prochiral ketones like 5-methyl-1-indanone include:

  • Catalytic Hydrogenation: This involves the use of a chiral catalyst, typically based on ruthenium, rhodium, or iridium, in the presence of hydrogen gas. The Noyori-type asymmetric hydrogenation using Ru-BINAP catalysts is a well-established method for the reduction of ketones.[1][2]

  • Catalytic Hydride Transfer: This method employs a chiral catalyst and a hydride source, such as boranes or formic acid/triethylamine mixtures. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and borane, is a powerful and widely used technique for the enantioselective reduction of ketones.[3][4][5]

  • Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), offers a green and highly selective alternative for ketone reduction.[6] These reactions are typically performed in aqueous media under mild conditions.

Q2: How do I choose the right chiral catalyst for my reaction?

The choice of catalyst is substrate-dependent. For 5-methyl-1-indanone, both Noyori-type and CBS catalysts are excellent starting points. It is advisable to screen a small library of catalysts with varying chiral ligands to identify the most effective one for your specific substrate and desired enantiomer. The stereochemistry of the product is determined by the chirality of the catalyst used. For instance, (R)-catalysts generally yield the (R)-alcohol, and (S)-catalysts produce the (S)-alcohol.

Q3: What is the typical range for catalyst loading, and how does it affect the reaction?

Catalyst loading is a critical parameter to optimize. Typically, catalyst loading can range from 0.1 mol% to 10 mol%.[7][8]

  • High Catalyst Loading: Can lead to faster reaction rates but increases cost and may complicate product purification.

  • Low Catalyst Loading: Is more economical but may result in slower or incomplete reactions. It is crucial to find the minimum catalyst loading that provides a good balance between reaction time, conversion, and enantioselectivity.

Q4: How does temperature influence the stereoselectivity of the reaction?

Temperature can have a significant impact on enantioselectivity.[9] Generally, lower temperatures lead to higher enantiomeric excess because the energy difference between the diastereomeric transition states is more pronounced. However, lowering the temperature will also decrease the reaction rate. Therefore, an optimal temperature must be found that balances reaction time and selectivity. It is important to note that in some enzymatic reactions, higher temperatures can lead to increased stereoselectivity.[9]

Q5: What role does the solvent play in stereoselective synthesis?

The solvent can influence the reaction in several ways:

  • Solubility: The reactants and catalyst must be soluble in the chosen solvent.

  • Catalyst Activity and Selectivity: The solvent can coordinate with the catalyst, affecting its activity and the chiral environment it creates.[10][11] Different solvents can lead to dramatic differences in enantioselectivity.

  • Reaction Rate: The polarity and viscosity of the solvent can affect the reaction rate.

Commonly used solvents for asymmetric reductions include tetrahydrofuran (THF), toluene, dichloromethane (DCM), and methanol. Screening a range of solvents is a crucial step in reaction optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the stereoselective synthesis of 5-methyl-1-indanol.

Problem 1: Low Enantioselectivity (e.e.)

Low enantiomeric excess is a common challenge. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution Scientific Rationale
Suboptimal Catalyst Screen a variety of chiral catalysts and ligands.The catalyst's structure dictates the chiral environment and thus the stereochemical outcome.
Incorrect Temperature Systematically vary the reaction temperature, typically starting from room temperature and decreasing incrementally (e.g., 0 °C, -20 °C, -78 °C).Lower temperatures generally enhance the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.[12]
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., THF, Toluene, DCM, Methanol).The solvent can influence the catalyst's conformation and the stability of the transition states.[10][11]
Presence of Impurities Ensure all reagents and solvents are pure and dry. Water can negatively impact many catalytic systems.[5]Impurities can poison the catalyst or participate in non-selective background reactions.
Non-Catalytic Reduction Lower the concentration of the reducing agent or add it slowly to the reaction mixture.A high concentration of the reducing agent can lead to a non-catalyzed, non-selective reduction pathway, lowering the overall e.e.[13]
Problem 2: Poor Yield or Incomplete Reaction

Low product yield can be due to several factors.

Potential Cause Recommended Solution Scientific Rationale
Insufficient Catalyst Loading Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 2 mol%, 5 mol%).A higher catalyst concentration can increase the reaction rate and drive the reaction to completion.[14]
Low Reaction Temperature Increase the reaction temperature.While lower temperatures often improve selectivity, they also slow down the reaction rate. A balance must be struck.
Short Reaction Time Monitor the reaction progress over time using techniques like TLC or GC/HPLC to determine the optimal reaction time.Some reactions require longer periods to reach completion.
Catalyst Deactivation Ensure inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive. Use purified reagents and solvents.Oxygen, moisture, or impurities can deactivate the catalyst.
Suboptimal pH (for enzymatic reactions) Optimize the pH of the reaction buffer.Enzymes have an optimal pH range for their activity.[15]
Problem 3: Formation of Side Products

The presence of unexpected side products can complicate purification and reduce the yield of the desired product.

Potential Cause Recommended Solution Scientific Rationale
Over-reduction Use a milder reducing agent or control the stoichiometry of the reducing agent carefully.Strong reducing agents can sometimes lead to the reduction of other functional groups in the molecule.
Decomposition of Reactant or Product Run the reaction at a lower temperature or for a shorter duration.The starting material or the product may be unstable under the reaction conditions.
Side Reactions with Solvent Choose a more inert solvent.Some solvents can react with the reagents under certain conditions.
Use of Additives Investigate the effect of additives.Additives can sometimes suppress side reactions or enhance the desired reaction pathway.[16][17]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Asymmetric Reduction

This protocol outlines a general procedure for screening different chiral catalysts for the reduction of 5-methyl-1-indanone.

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., 1-5 mol%).

  • Add the chosen dry solvent (e.g., 1 mL of THF).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • In a separate vial, dissolve 5-methyl-1-indanone (1 equivalent) in the same dry solvent.

  • Add the solution of 5-methyl-1-indanone to the catalyst mixture.

  • Slowly add the reducing agent (e.g., borane solution, 1.1 equivalents) to the reaction mixture while maintaining the temperature.

  • Stir the reaction for the designated time, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., methanol or saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product for conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC or chiral GC).

Protocol 2: Chiral HPLC Analysis of 5-Methyl-1-indanol

Determining the enantiomeric excess of the product is crucial.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Column: Use a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve good separation of the enantiomers.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Use a UV detector at a suitable wavelength (e.g., 254 nm).

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e.).

Visualization of Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the stereoselective synthesis of 5-methyl-1-indanol.

OptimizationWorkflow Start Start: Stereoselective Synthesis of 5-Methyl-1-indanol Initial_Screen Initial Reaction Screen (Catalyst, Solvent, Temperature) Start->Initial_Screen Analyze_Results Analyze Conversion & e.e. Initial_Screen->Analyze_Results Low_ee Problem: Low e.e. Analyze_Results->Low_ee e.e. < 95% Low_Conversion Problem: Low Conversion Analyze_Results->Low_Conversion Conversion < 90% Good_Results Good Results (High Conversion & e.e.) Analyze_Results->Good_Results e.e. > 95% & Conversion > 90% Optimize_Temp Optimize Temperature Low_ee->Optimize_Temp Optimize_Solvent Optimize Solvent Low_ee->Optimize_Solvent Optimize_Catalyst Optimize Catalyst Loading Low_Conversion->Optimize_Catalyst Optimize_Time Optimize Reaction Time Low_Conversion->Optimize_Time Final_Protocol Final Optimized Protocol Good_Results->Final_Protocol Optimize_Temp->Analyze_Results Optimize_Solvent->Analyze_Results Optimize_Catalyst->Analyze_Results Optimize_Time->Analyze_Results

Caption: Troubleshooting workflow for reaction optimization.

This diagram provides a systematic approach to refining reaction conditions. Starting with an initial screen, the results are analyzed. If the enantioselectivity or conversion is low, specific parameters are optimized iteratively until the desired outcome is achieved.

References

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Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 5-Methyl-1-Indanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific data are built. For a molecule like 5-methyl-1-indanol, a key intermediate in various synthetic pathways, ensuring its purity is paramount to the integrity of subsequent research and the safety and efficacy of potential therapeutic agents.

This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the purity validation of 5-methyl-1-indanol. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Criticality of Purity: Why Orthogonal Methods Matter

The purity of a starting material like 5-methyl-1-indanol directly influences the outcome of a chemical reaction, the biological activity of a final compound, and the interpretation of experimental results. Impurities can lead to side reactions, altered pharmacological profiles, and misleading structure-activity relationship (SAR) data.

To mitigate these risks, a multi-faceted, or orthogonal, approach to purity determination is essential. Relying on a single analytical technique can be misleading, as each method has its own inherent limitations. For instance, while High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, it may not detect impurities that co-elute with the main peak or lack a chromophore for UV detection.[1][2] By employing complementary techniques like NMR and MS, we create a more robust and reliable purity assessment.

Principle of Orthogonality in Purity Analysis

The core principle of an orthogonal approach is to utilize analytical methods that measure different chemical or physical properties of the analyte and its potential impurities. This minimizes the risk of an impurity going undetected.

Caption: Orthogonal approach to purity validation.

Section 1: Quantitative ¹H NMR (qNMR) Spectroscopy - The Gold Standard for Purity

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination.[3][4] Its key advantage lies in the direct proportionality between the integrated signal area and the number of protons giving rise to that signal, allowing for the determination of absolute purity without the need for a reference standard of the analyte itself.[5][6]

The "Why" Behind the qNMR Experiment

The choice of qNMR as a primary method is deliberate. Unlike chromatographic techniques that rely on the response factor of a detector, qNMR is a universal detector for all molecules containing the observed nucleus (in this case, ¹H).[3] This makes it particularly powerful for identifying and quantifying unknown impurities, provided they have unique proton signals.

Experimental Protocol: qNMR Purity Assay of 5-Methyl-1-Indanol

Objective: To determine the absolute purity of a 5-methyl-1-indanol sample using an internal standard.

Materials:

  • 5-methyl-1-indanol sample

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% v/v tetramethylsilane (TMS)

  • High-precision analytical balance

  • Class A volumetric flasks and pipettes

  • NMR spectrometer (400 MHz or higher)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-methyl-1-indanol sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial. The precise mass ratio is critical for accurate quantification.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz NMR spectrometer.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds. This is a critical parameter to ensure complete relaxation of all protons, which is essential for accurate integration. The relaxation delay should be at least 5 times the longest T₁ of any proton in the sample.

    • Number of Scans (nt): 16. A sufficient number of scans is necessary to achieve a good signal-to-noise ratio for accurate integration.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the well-resolved signals of both the 5-methyl-1-indanol and the internal standard (maleic acid). For 5-methyl-1-indanol, characteristic signals include the aromatic protons, the benzylic proton, and the methyl protons. For maleic acid, the two olefinic protons appear as a sharp singlet.

    • Use the following formula to calculate the purity of the 5-methyl-1-indanol:[3]

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the internal standard

      • analyte = 5-methyl-1-indanol

      • IS = Internal Standard (Maleic Acid)

Data Presentation and Interpretation
CompoundSignal (ppm)MultiplicityNumber of Protons (N)Integral (I)
5-Methyl-1-Indanol~7.0-7.2m33.00
~5.0t11.02
~2.3s33.05
Maleic Acid (Internal Std)~6.3s22.00
Potential Impurity~3.5s30.05

Interpretation: The presence of a small singlet at ~3.5 ppm, which does not correspond to any proton in 5-methyl-1-indanol, suggests a potential impurity. By integrating this signal and assuming a molecular weight (if identifiable), its relative amount can be estimated. The primary purity calculation, however, relies on the well-resolved signals of the target compound and the internal standard.

Caption: Quantitative NMR (qNMR) experimental workflow.

Section 2: Mass Spectrometry - A Complementary Tool for Purity and Impurity Identification

Mass spectrometry provides orthogonal information by determining the mass-to-charge ratio (m/z) of the analyte and any impurities.[7] While not inherently quantitative in the same way as qNMR without extensive calibration, it is exceptionally sensitive for detecting and identifying low-level impurities.

The "Why" Behind the Mass Spectrometry Experiment

The primary reason for employing MS is its high sensitivity and ability to provide molecular weight information. This is crucial for identifying unknown impurities that may be present at levels below the detection limit of NMR. Coupling a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) with MS (GC-MS or LC-MS) is a powerful approach for resolving and identifying individual components in a mixture.[8][9] For a relatively volatile compound like 5-methyl-1-indanol, GC-MS is an excellent choice.[10][11]

Experimental Protocol: GC-MS Analysis of 5-Methyl-1-Indanol

Objective: To identify the primary component and detect any volatile impurities in the 5-methyl-1-indanol sample.

Materials:

  • 5-methyl-1-indanol sample

  • Dichloromethane (DCM), HPLC grade

  • GC-MS system with a Flame Ionization Detector (FID) and a Mass Selective Detector (MSD)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the 5-methyl-1-indanol sample in DCM.

  • GC-MS Data Acquisition:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL.

    • MSD:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the major peak corresponding to 5-methyl-1-indanol and any minor peaks representing impurities.

    • Examine the mass spectrum of the major peak to confirm the molecular weight and fragmentation pattern of 5-methyl-1-indanol. The expected molecular ion [M]⁺ is at m/z 148.

    • For any impurity peaks, analyze their mass spectra and compare them to spectral libraries (e.g., NIST) to tentatively identify their structures.

Data Presentation and Interpretation
Retention Time (min)Area % (FID)Tentative IdentificationKey Mass Fragments (m/z)
8.5299.6%5-Methyl-1-Indanol148, 133, 115, 91
7.980.2%5-Methyl-1-Indanone146, 131, 103, 77
9.150.2%Unknown Isomer148, 133, 115, 91

Interpretation: The GC-MS analysis confirms the identity of 5-methyl-1-indanol as the major component. It also reveals the presence of a small amount of the corresponding ketone, 5-methyl-1-indanone, a common process-related impurity. Another minor peak with the same molecular weight suggests the presence of an isomer, which would be difficult to distinguish by MS alone but could be further investigated by comparing its retention time to that of known indanol isomers.

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Comparative Summary and Conclusion

FeatureqNMRGC-MS
Principle Measures the nuclear spin properties of atoms.Separates compounds based on volatility and boiling point, followed by mass-to-charge ratio determination.
Quantification Absolute quantification without a specific reference standard for the analyte.[5]Relative quantification based on peak area; absolute quantification requires a calibrated standard curve.
Sensitivity Lower sensitivity, typically requiring mg quantities of sample.High sensitivity, capable of detecting trace-level impurities (ppm to ppb).
Impurity Identification Can identify and quantify unknown impurities with distinct NMR signals.Excellent for identifying volatile impurities by comparing mass spectra to libraries.
Limitations May not detect impurities with overlapping signals or those lacking the observed nucleus.Not suitable for non-volatile or thermally labile compounds.

References

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Reactant of Route 1
5-Methyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
5-Methyl-2,3-dihydro-1H-inden-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.